molecular formula C14H21Cl2N2O4P B565707 Carboxyphosphamide Benzyl Ester-d4 CAS No. 1276302-73-8

Carboxyphosphamide Benzyl Ester-d4

Cat. No.: B565707
CAS No.: 1276302-73-8
M. Wt: 387.23
InChI Key: URRQYEVJTAKGKS-OSEHSPPNSA-N
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Description

Carboxyphosphamide Benzyl Ester-d4 is a stable isotope-labeled compound with the molecular formula C14H17D4Cl2N2O4P and a molecular weight of 387.23 . This compound is used primarily in scientific research for its unique properties, including its deuterium labeling, which makes it valuable in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxyphosphamide Benzyl Ester-d4 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the reaction of appropriate starting materials under controlled conditions to introduce the deuterium labels. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple steps of purification and quality control to meet the stringent requirements for research-grade compounds .

Chemical Reactions Analysis

Types of Reactions

Carboxyphosphamide Benzyl Ester-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like chloroform or methanol, and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Carboxyphosphamide Benzyl Ester-d4 is widely used in scientific research due to its stable isotope labeling. Applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in environmental studies to detect and quantify pollutants in various matrices.

Mechanism of Action

The mechanism of action of Carboxyphosphamide Benzyl Ester-d4 involves its interaction with specific molecular targets. The deuterium labeling allows researchers to track the compound within biological systems and study its effects on various pathways. The compound’s interactions with enzymes and receptors can provide insights into its pharmacological and toxicological properties .

Comparison with Similar Compounds

Similar Compounds

    Carboxyphosphamide Benzyl Ester: The non-deuterated analog of Carboxyphosphamide Benzyl Ester-d4.

    Cyclophosphamide: A related compound used in cancer treatment and autoimmune diseases.

    Alcophosphamide: Another analog with similar chemical properties

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in scientific research.

Properties

CAS No.

1276302-73-8

Molecular Formula

C14H21Cl2N2O4P

Molecular Weight

387.23

IUPAC Name

benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate

InChI

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2

InChI Key

URRQYEVJTAKGKS-OSEHSPPNSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl

Synonyms

3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Phenylmethyl Ester-d4; _x000B_3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Benzyl Ester-d4; 

Origin of Product

United States

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